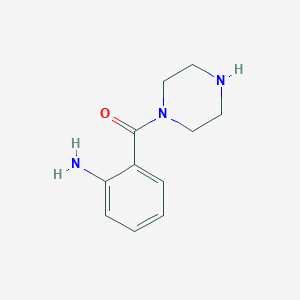

(2-Aminophenyl)(piperazin-1-yl)methanone

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

(2-aminophenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C11H15N3O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2 |

InChI Key |

QZPRYUBUYCOONT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Acylation of Protected Piperazine with 2-Aminobenzoyl Chloride

The most widely reported method involves the acylation of a piperazine derivative with 2-aminobenzoyl chloride. To mitigate side reactions, piperazine is typically protected using a tert-butoxycarbonyl (Boc) group. The synthesis proceeds as follows:

- Protection of Piperazine :

1-Boc-piperazine is dissolved in dichloromethane (DCM) and treated with N,N-diisopropylethylamine (DIPEA) to deprotonate the secondary amine. - Acylation Reaction :

2-Aminobenzoyl chloride (1 equivalent) is added dropwise to the reaction mixture at 0°C, followed by stirring at room temperature for 3–4 hours. - Deprotection :

Trifluoroacetic acid (TFA) is added to remove the Boc group, yielding the free piperazine intermediate. - Workup and Purification :

The crude product is neutralized with aqueous potassium carbonate, extracted with DCM, and purified via crystallization from diethyl ether/ethanol.

Key Data :

Alternative Method: Nucleophilic Substitution with Preformed Carbonyl Electrophiles

A less common approach involves reacting piperazine with a pre-activated 2-aminophenyl carbonyl electrophile, such as methyl 2-aminophenylacetate bromide. This method, adapted from analogous piperazinone syntheses, proceeds under basic conditions:

- Reaction Setup :

Piperazine hydrochloride (1 equivalent) and methyl α-bromo-(2-aminophenyl)acetate (1 equivalent) are combined in methanol with sodium bicarbonate (2 equivalents). - Heating and Stirring :

The mixture is stirred at 80°C for 6 hours, facilitating nucleophilic displacement of the bromide. - Isolation :

The product is filtered, washed with ethyl acetate, and recrystallized from a cyclohexane/ethyl acetate mixture.

Key Data :

Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature Control

Maintaining 0°C during the initial acylation step reduces racemization of the 2-aminobenzoyl chloride. Room-temperature stirring ensures complete reaction without degrading acid-sensitive groups.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Combustion analysis for C₁₁H₁₄N₃O:

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Boc-protected acylation | 45–60% | ≥95% | High | Moderate |

| Nucleophilic substitution | 30–40% | 85–90% | Low | Low |

Key Observations :

- The Boc-protection strategy offers higher yields and purity but requires additional deprotection steps.

- Nucleophilic substitution is simpler but less efficient due to side reactions.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2-Aminophenyl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. These derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective properties .

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its derivatives are evaluated for their pharmacokinetic and pharmacodynamic properties .

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of monoacylglycerol lipase (MAGL), thereby modulating the levels of endocannabinoids in the body. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Insights

Piperazine Substitutions :

- Aryl Group Modifications: 2-Aminophenyl: Critical for hydrogen bonding in kinase inhibition (). Pyridinyl/Isoquinolinyl (): Augments π-π stacking in enzyme active sites.

- Hybrid Structures: Quinoline-piperazine hybrids () show dual activity (e.g., antihypertensive and anticancer) due to extended conjugation.

Contrasting Activities in Similar Scaffolds

- Antituberculosis vs. Anticancer : Cyclopropyl derivatives () favor antituberculosis activity (MIC = 1.6 µg/mL), whereas quinazoline-piperazine hybrids () prioritize anticancer effects, underscoring substituent-driven target selectivity.

- Neuroprotective vs. Antiviral : Acridine-piperazine derivatives () exhibit anti-prion activity, while dichlorobenzyl analogs () target viral proteases, reflecting scaffold adaptability.

Q & A

What are the common synthetic routes for (2-Aminophenyl)(piperazin-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Acylation : Reacting 2-aminobenzoyl chloride with piperazine derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature (0–25°C) critically affect intermediate stability .

- Reductive Amination : Use SnCl₂ in acidic conditions (HCl/EtOH) to reduce nitro intermediates, as seen in analogues like 4-(4-aminobenzoyl)piperazin-1-ylmethanone synthesis. Yields depend on stoichiometric ratios and reaction time (4–5 hours) .

- Purification : Column chromatography (chloroform:methanol = 3:1) effectively isolates the product, with purity >95% achievable .

How can NMR and mass spectrometry resolve structural ambiguities in piperazine-containing methanones?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the piperazine ring protons (δ 2.5–3.5 ppm, multiplet) and the aromatic aminophenyl group (δ 6.5–7.5 ppm). Methanone carbonyls appear at ~δ 165–170 ppm in ¹³C NMR .

- High-Resolution MS : Molecular ion peaks (e.g., m/z 246.147 for C₁₂H₁₅N₃O) confirm molecular weight. Fragmentation patterns distinguish positional isomers (e.g., 2- vs. 3-aminophenyl derivatives) .

What advanced strategies optimize reactivity of the piperazine ring for derivatization?

Methodological Answer:

- N-Functionalization : Use alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/acetonitrile) to modify the piperazine nitrogen. Steric hindrance from the 2-aminophenyl group may require elevated temperatures (reflux, 4–5 hours) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling on halogenated aryl rings (e.g., 4-chlorophenyl derivatives) with Pd catalysts achieves biaryl structures, enhancing biological activity .

How to address contradictory data in reduction steps (e.g., SnCl₂ vs. LiAlH₄)?

Methodological Answer:

- SnCl₂ : Preferred for nitro-to-amine reductions in acid-sensitive substrates (e.g., furan-containing analogues). HCl/EtOH at 60°C minimizes side reactions .

- LiAlH₄ : Avoid in substrates with reducible groups (e.g., ketones), as over-reduction may occur. Use NaBH₄ for selective amine formation in stable frameworks .

- Validation : Monitor reactions via TLC (silica, ethyl acetate/hexane) and confirm product identity with FT-IR (N-H stretch ~3400 cm⁻¹) .

What structural features correlate with biological activity in analogues?

Methodological Answer:

- Piperazine Substitution : 4-(2-Hydroxyethyl)piperazine derivatives show enhanced solubility and receptor binding (e.g., kinase inhibition) compared to methylpiperazines .

- Aryl Group Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity, improving antimicrobial activity in analogues like 3,5-dinitrophenyl derivatives .

How to troubleshoot low purity in final products?

Methodological Answer:

- Chromatography Optimization : Adjust solvent polarity (e.g., chloroform:methanol from 5:1 to 3:1) to resolve co-eluting impurities .

- Recrystallization : Use dimethyl ether or ethanol/water mixtures for high-purity crystals. Monitor melting points (e.g., 120–125°C for pure methanones) .

What safety protocols are critical for handling aminophenyl-piperazine methanones?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation with fume hoods .

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb solids using vermiculite. Dispose via hazardous waste protocols .

How to design analogues for specific pharmacological targets?

Methodological Answer:

- Bioisosteric Replacement : Substitute the phenyl ring with pyridinyl (e.g., 4-pyridinyl methanone) to enhance blood-brain barrier penetration .

- SAR Studies : Test substituents at the piperazine N-position (e.g., sulfonyl groups) for improved metabolic stability, as seen in dual H1/H4 receptor ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.